3-(Naphthalen-1-ylamino)propan-1-ol
Description
3-(Naphthalen-1-ylamino)propan-1-ol is a secondary alcohol featuring a naphthylamino substituent at the third carbon of the propanol backbone. It is synthesized via condensation reactions, such as between anthracen-1-amine or naphthalen-1-amine derivatives and nitroso-containing heterocycles under acidic conditions, as demonstrated in the preparation of benzophenoxazinium chlorides . The compound is isolated as a blue solid and purified using dichloromethane (DCM) and methanol (MeOH) mixtures. Its primary application lies in organic synthesis, particularly in constructing photophysically active heterocyclic systems .
Properties
CAS No. |
6628-35-9 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-(naphthalen-1-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H15NO/c15-10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14-15H,4,9-10H2 |
InChI Key |
LVCRZMPURFCFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylamino)propan-1-ol typically involves the reaction of naphthylamine with an appropriate propanol derivative. One common method is the reaction of naphthylamine with 3-chloropropanol under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(Naphthalen-1-ylamino)propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-ylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl ketone derivatives.
Reduction: Formation of naphthylamine derivatives.
Substitution: Formation of various substituted naphthyl derivatives.
Scientific Research Applications
3-(Naphthalen-1-ylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-ylamino)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3-(naphthalen-1-ylamino)propan-1-ol, differing in substituents or backbone modifications, which dictate their distinct applications and properties:
Table 1: Key Comparisons of 3-(Naphthalen-1-ylamino)propan-1-ol and Analogues
Biological Activity
3-(Naphthalen-1-ylamino)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-(Naphthalen-1-ylamino)propan-1-ol has a molecular formula of CHNO and a molecular weight of approximately 199.27 g/mol. The compound features a naphthalene ring substituted with an amino group and a propanol moiety, which contributes to its diverse reactivity and potential applications in medicinal chemistry.
The biological activity of 3-(Naphthalen-1-ylamino)propan-1-ol is primarily attributed to its ability to interact with various biochemical pathways. Studies suggest that compounds with similar structures can influence neurotransmission and cellular signaling through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions may induce conformational changes in target proteins, affecting their function.
Anticancer Activity
Research indicates that compounds structurally related to 3-(Naphthalen-1-ylamino)propan-1-ol exhibit significant cytotoxic effects against cancer cells. A study on β-aryl ketones demonstrated that modifications in structure can enhance cytotoxicity against breast cancer cell lines (MCF-7), suggesting that similar modifications in 3-(Naphthalen-1-ylamino)propan-1-ol could yield promising anticancer agents .
Neuroprotective Effects
The presence of the naphthalene moiety may confer neuroprotective properties. Similar compounds have been shown to interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism likely involves modulation of receptor activity, leading to enhanced neuronal survival under stress conditions.
Study on Cytotoxicity
A notable study evaluated the cytotoxic effects of various naphthalene derivatives, including 3-(Naphthalen-1-ylamino)propan-1-ol, against different cancer cell lines. The results indicated that these compounds exhibited varying levels of toxicity, with some derivatives showing greater efficacy than established drugs like Tamoxifen. This suggests potential for further development as anticancer agents .
Interaction with Cellular Pathways
Another investigation focused on the interaction of naphthalene derivatives with lysosomal enzymes, revealing that certain structural features could inhibit phospholipase A2 activity. This inhibition is crucial as it relates to drug-induced phospholipidosis, a condition linked to various pharmacological agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Propranolol | Naphthalene structure with a propanolamine | Beta-blocker used for hypertension |
| Naphthalene-1-methanol | Hydroxyl group attached to naphthalene | Simple alcohol derivative without amino functionality |
| 4-Aminoantipyrine | Amino group on an antipyrine structure | Antipyretic properties; used in pain relief |
The comparison highlights the unique characteristics of 3-(Naphthalen-1-ylamino)propan-1-ol, particularly its dual functional groups that may provide distinct biological activities not seen in other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
